The synthesis of (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate typically involves several steps, including the formation of the pyrrolidine ring and subsequent substitution reactions. One common method for synthesizing this compound includes:
The synthesis requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and selectivity for the desired stereochemistry.
The molecular structure of (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate can be described as follows:
(S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure for further applications.
The mechanism of action for (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors:
Further research is needed to clarify these mechanisms and establish quantitative relationships between structure and activity.
The physical and chemical properties of (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate include:
(S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities.
The synthesis of enantiomerically pure pyrrolidine scaffolds is foundational for producing pharmacologically relevant intermediates like (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate (CAS 1289585-03-0). This chiral building block features an (S)-configuration at the C3 position of the pyrrolidine ring, which is critical for asymmetric induction in drug candidates targeting neurological disorders and enzyme inhibition [3] [8]. Key approaches include:
Table 1: Stereoselective Methods for Pyrrolidine Synthesis
Method | Chiral Control | ee (%) | Limitations |
---|---|---|---|
Chiral Pool | L-proline derivatives | >98 | Limited substrate scope |
Asymmetric Hydrogenation | BINAP-Ru complexes | 94–97 | Catalyst cost |
RCM | Chiral auxiliaries | 89–95 | Multi-step sequence |
The Boc-protected pyrrolidine core (SMILES: ClC1=CC=C(S[C@@H]2CN(C(OC(C)(C)C)=O)CC2)C=C1
) enables further derivatization while preventing racemization during synthesis [1] [2].
Thioether linkage between the pyrrolidine C3 position and 4-chlorobenzenethiol is achieved through SN₂ displacement, requiring precise optimization to avoid diastereomerization or overalkylation [2] [7].
Solvent Systems:
Catalysis:
Table 2: Optimization of Thioether Coupling
Conditions | Yield (%) | By-products | Reaction Time (h) |
---|---|---|---|
DMF/K₂CO₃/60°C | 78 | <3% sulfoxide | 6 |
Acetonitrile/TBAB/K₂CO₃/50°C | 92 | <1% disulfide | 8 |
THF/Cs₂CO₃/reflux | 70 | 5% sulfoxide | 18 |
The tert-butoxycarbonyl (Boc) group serves dual roles: steric shielding of the pyrrolidine nitrogen and enabling downstream deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting the thioether bond [2] [8].
Boc Installation:
Deprotection Considerations:
Scaling this synthesis beyond laboratory gram-scale introduces hurdles in reproducibility, impurity control, and operational safety [2] [3] [7].
Critical Process Parameters:
Purification Strategies:
Yield Optimization:
Table 3: Key Properties of (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate
Property | Value | Reference |
---|---|---|
CAS No. | 1289585-03-0 | [1] [2] |
Molecular Formula | C₁₅H₂₀ClNO₂S | [1] [8] |
Molecular Weight | 313.84 g/mol | [1] |
Stereochemistry | (S)-configuration | [2] [8] |
Purity Specification | ≥95% | [2] |
Storage Stability | Sealed, 2–8°C (desiccated) | [1] |
Key Synthetic Intermediates | 3-Bromopyrrolidine, 4-chlorobenzenethiol | [3] [7] |
This systematic optimization of stereoselective synthesis, thioether coupling, Boc group management, and scalable purification underscores the compound’s role as a versatile intermediate for CNS-active therapeutics [3] [5].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: